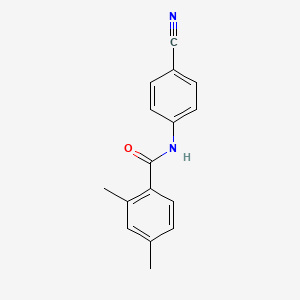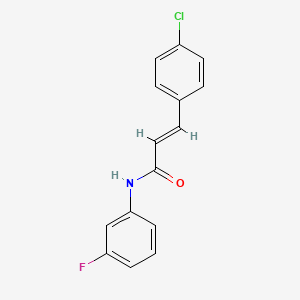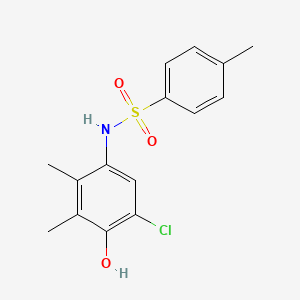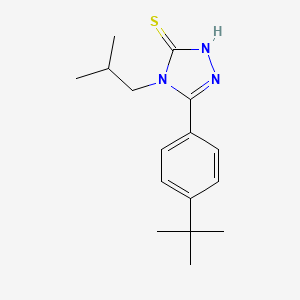
3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide, also known as FTA, is a chemical compound that has been widely studied in the field of medicinal chemistry. FTA is a synthetic compound that has shown promising results in various scientific research applications.
Scientific Research Applications
3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential use in the treatment of various diseases. This compound has been shown to possess anticancer, anti-inflammatory, and antifungal properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is that it is a synthetic compound and can be easily synthesized in large quantities. This compound has also been shown to possess potent biological activities, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the research on 3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide. One direction is to further investigate the mechanism of action of this compound. Another direction is to optimize the use of this compound in various applications, such as cancer treatment and Alzheimer's disease treatment. Additionally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a promising compound that has shown potent biological activities in various scientific research applications. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Synthesis Methods
The synthesis of 3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 3,4,5-trimethoxyphenylacetic acid with furfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with acryloyl chloride to form this compound.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-19-13-9-11(10-14(20-2)16(13)21-3)17-15(18)7-6-12-5-4-8-22-12/h4-10H,1-3H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNSMXFBDPDBCZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

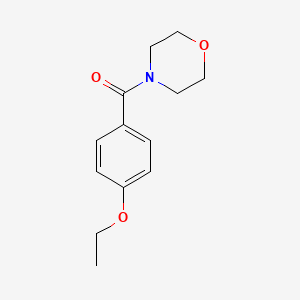
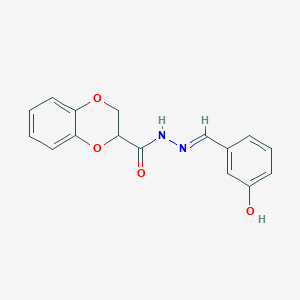
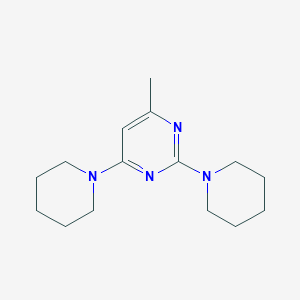

![N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5882229.png)
![1-benzyl-4-[(4-chlorophenyl)carbonothioyl]piperazine](/img/structure/B5882241.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)
